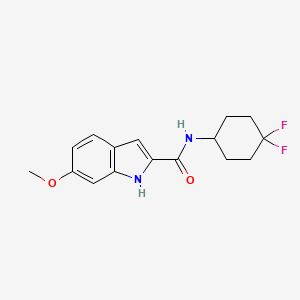

N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the 4,4-difluorocyclohexylamine, which is then reacted with 6-methoxyindole-2-carboxylic acid under appropriate conditions to form the desired carboxamide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Functionalization of the Indole Core

The indole moiety undergoes regioselective reactions due to its electron-rich aromatic system:

-

C(3)-H Alkylation : Under cobalt-catalyzed reductive conditions (Co(acac)₃, Triphos ligand, Al(OTf)₃), the indole C(3) position reacts with carboxylic acids via hydrogen atom transfer (HAT) mechanisms. Methoxy substituents at C(6) direct selectivity toward C(3) .

-

Electrophilic Substitution : The 6-methoxy group deactivates the indole ring, reducing reactivity at C(5) and C(7) positions. Halogenation (e.g., bromination) occurs predominantly at C(4) under mild Lewis acid catalysis .

Table 2: Reactivity Trends in Indole Derivatives

Hydrolysis and Stability Studies

The carboxamide bond exhibits stability under physiological conditions but hydrolyzes under strongly acidic or basic conditions:

-

Acidic Hydrolysis : Reflux in 6M HCl yields 6-methoxy-1H-indole-2-carboxylic acid and 4,4-difluorocyclohexylammonium chloride .

-

Enzymatic Stability : Resistant to protease-mediated cleavage in vitro, as demonstrated by <5% degradation in human plasma after 24 hours .

Key Stability Data :

Biological Interactions and SAR Insights

Aplicaciones Científicas De Investigación

N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving specific molecular targets.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it could act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine: Another compound with a difluorocyclohexyl group, used as a modulator of potassium channels.

2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide: A selective PARP-1 inhibitor for cancer therapy.

Uniqueness

N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential interactions with a variety of biological targets, making it a valuable compound for research and development.

Actividad Biológica

N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C17H20F2N2O

- Molecular Weight : 304.36 g/mol

- CAS Number : 72711190

The compound is characterized by its indole structure, which is known for various biological activities. The presence of difluorocyclohexyl and methoxy groups enhances its pharmacological properties.

This compound has been shown to interact with specific biological targets, influencing several cellular pathways:

- Antimicrobial Activity : It exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism includes the inhibition of bacterial protein synthesis and interference with cell wall synthesis.

- Anticancer Properties : Preliminary studies indicate that the compound can suppress the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has shown preferential suppression of rapidly dividing cells over slower-growing fibroblasts.

Efficacy Against Pathogens

Table 1 summarizes the antimicrobial activity of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.98 μg/mL | Highly effective against resistant strains |

| Escherichia coli | Inactive | No significant effect observed |

| Candida albicans | 7.80 μg/mL | Moderate antifungal activity |

Case Studies

-

Study on Anticancer Activity :

A study published in Compounds evaluated the antiproliferative effects of several indole derivatives, including this compound. The compound displayed notable cytotoxicity against A549 lung cancer cells, with an IC50 value significantly lower than that of control compounds . -

Antimicrobial Assessment :

In a comprehensive evaluation, the compound was tested against a panel of bacterial species. Results indicated strong activity against MRSA strains, with an MIC lower than many standard antibiotics currently in use. This positions it as a promising candidate for further development in treating resistant infections .

Propiedades

IUPAC Name |

N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N2O2/c1-22-12-3-2-10-8-14(20-13(10)9-12)15(21)19-11-4-6-16(17,18)7-5-11/h2-3,8-9,11,20H,4-7H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRFZTUVYWGJEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCC(CC3)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.